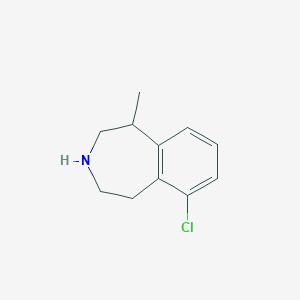
9-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a chemical compound belonging to the benzazepine class Benzazepines are heterocyclic compounds that contain a seven-membered ring fused to a benzene ring This particular compound is characterized by the presence of a chlorine atom at the 9th position and a methyl group at the 5th position on the benzazepine ring
Vorbereitungsmethoden
The synthesis of 9-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a substituted phenylhydrazine with a ketone or aldehyde can lead to the formation of the benzazepine ring. Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled reaction environments .
Analyse Chemischer Reaktionen
9-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound, typically using reagents such as lithium aluminum hydride.
Substitution: Halogen atoms like chlorine can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological systems are of interest for understanding its potential as a bioactive molecule.
Medicine: Research has focused on its potential therapeutic effects, including its role as a receptor antagonist or agonist in various biochemical pathways.
Industry: Its derivatives are investigated for use in pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 9-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as an antagonist at certain neurotransmitter receptors, thereby modulating signal transduction pathways. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
When compared to other benzazepine derivatives, 9-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine stands out due to its unique substitution pattern. Similar compounds include:
7-chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepine: Known for its use as a receptor antagonist.
R-(+)-7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine: A classic dopamine receptor antagonist.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the diversity and potential of benzazepine derivatives in scientific research and applications.
Eigenschaften
CAS-Nummer |
824430-68-4 |
|---|---|
Molekularformel |
C11H14ClN |
Molekulargewicht |
195.69 g/mol |
IUPAC-Name |
9-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine |
InChI |
InChI=1S/C11H14ClN/c1-8-7-13-6-5-10-9(8)3-2-4-11(10)12/h2-4,8,13H,5-7H2,1H3 |
InChI-Schlüssel |
HMGASYPJYKHVCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNCCC2=C1C=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















